molecular formula C21H16BrN7O2 B3205699 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040655-39-7

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3205699
CAS No.: 1040655-39-7
M. Wt: 478.3 g/mol
InChI Key: NRGCZEWGQYUJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective small molecule inhibitor designed to target Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation , and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound acts by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption can lead to the induction of apoptosis and the suppression of tumor growth in preclinical models. Its primary research value lies in its utility as a chemical probe to investigate the complex biological functions of PIM kinases in oncogenesis and to explore their potential as therapeutic targets. Researchers employ this inhibitor in in vitro cell-based assays and in vivo studies to understand signaling pathways in cancer, to assess combination therapies with other anti-cancer agents, and to validate PIM kinase inhibition as a viable treatment strategy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O2/c1-13-4-2-3-5-15(13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-6-8-16(22)9-7-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGCZEWGQYUJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structureCommon reagents used in these reactions include hydrazine, bromobenzene, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups in place of the bromine atom .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of various precursors to form the oxadiazole and triazolopyrimidine frameworks. The presence of bromine in the phenyl ring enhances the compound's reactivity and solubility properties.

Crystallographic Data

Recent studies have provided crystallographic data that reveal important details about the molecular structure:

Atomx (Å)y (Å)z (Å)U_iso (Ų)
Br1.77399(16)0.53905(13)1.09057(4)0.0669(5)
O10.4116(9)0.1661(6)0.74863(19)0.0482(17)
N10.3852(9)0.3933(7)0.7287(2)0.0349(17)

This table summarizes key crystallographic information that is essential for understanding the compound's three-dimensional conformation and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties due to their ability to inhibit specific enzyme pathways involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The presence of halogenated phenyl groups in the structure suggests potential antimicrobial activity:

  • Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : Studies have reported that triazole derivatives can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Photophysical Properties

The unique structural features of this compound allow for exploration in material science:

  • Fluorescent Properties : Compounds with oxadiazole units often exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs).
  • Conductivity : Research into the electronic properties indicates potential use in organic semiconductors.

Mechanism of Action

The mechanism of action of 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and inferred properties of the target compound with analogs from literature:

Compound Substituents (Oxadiazole/Triazolo) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 6-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-triazolo-pyrimidin-7-one 4-Bromophenyl (Oxadiazole); 2-Methylbenzyl (Triazolo) $ C{21}H{16}BrN7O2 $ ~497.3 High lipophilicity due to bromine; steric hindrance from 2-methylbenzyl.
6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-triazolo-pyrimidin-7-one 3,4-Dimethylphenyl (Oxadiazole); 4-Fluorophenyl (Triazolo) $ C{22}H{18}FN_7O $ 463.4 Increased lipophilicity from dimethyl groups; fluorine enhances electronegativity.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-triazolo-pyrimidin-7-one 3,4-Dimethoxyphenyl (Oxadiazole); 3-Fluorophenyl (Triazolo) $ C{22}H{18}FN7O4 $ 463.4 Methoxy groups improve solubility; 3-fluorophenyl may alter binding orientation.
3-Aryl-6-(4-methoxyphenyl)-pyrido[2,3-d]triazolo-pyrimidin-5-one 4-Methoxyphenyl (Pyrido); Aryl (Triazolo) $ C{23}H{17}N7O2 $ 435.4 Methoxy group enhances solubility; pyrido extension may influence π-π stacking.

Key Structural and Functional Differences:

Substituent Effects: Bromophenyl vs. Fluorophenyl: Bromine’s larger atomic radius and higher hydrophobicity (compared to fluorine) may enhance target affinity in lipophilic binding pockets . 2-Methylbenzyl vs. Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability compared to methyl groups .

Synthetic Pathways :

  • The target compound’s synthesis aligns with methods for oxadiazole coupling under mild conditions (e.g., Cs$2$CO$3$/DMF) , whereas pyrido-fused analogs require multistep cyclization .

Spectroscopic Characterization :

  • All compounds are validated via $ ^1H $ NMR and mass spectrometry, but bromine’s isotopic signature (1:1 ratio for $ ^{79}Br $/$ ^{81}Br $) aids unambiguous identification in the target .

Research Findings and Implications

  • Structural Analysis: Crystallographic data for similar compounds (e.g., ) confirm planar triazolo-pyrimidinone cores, with substituents adopting orientations optimized for target binding.
  • Biological Relevance : The bromophenyl group in the target compound is analogous to kinase inhibitors where halogen bonding is critical (e.g., EGFR inhibitors) .
  • Limitations : Lack of explicit activity data for the target compound necessitates further in vitro profiling to validate QSAR predictions .

Biological Activity

The compound 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C23H26BrN5O2C_{23}H_{26}BrN_5O_2. The structure incorporates a triazolo-pyrimidine core linked to an oxadiazole moiety and a bromophenyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of derivatives containing the oxadiazole moiety. For instance, compounds similar to the target structure exhibited significant antibacterial and antifungal activities against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate to strong activity
Escherichia coliModerate activity
Candida albicansStrong antifungal activity

In particular, the presence of bromine in the phenyl group has been linked to enhanced antimicrobial properties due to increased lipophilicity and electron-withdrawing effects.

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been explored extensively. A study identified that compounds with similar structures showed promising results against various cancer cell lines. The mechanism of action is believed to involve:

  • Inhibition of cell proliferation
  • Induction of apoptosis

Research indicates that the compound can significantly reduce tumor cell viability in vitro. For example:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15.6
HeLa (cervical cancer)12.3

Case Studies

  • Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and tested against common pathogens using microbroth dilution techniques. The results indicated that modifications on the oxadiazole ring significantly influenced antibacterial potency.
  • Anticancer Evaluation : A multicellular spheroid model was employed to assess the efficacy of the compound against solid tumors. The findings demonstrated that treatment with the compound led to a dose-dependent decrease in spheroid growth, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole and triazolo-pyrimidinone cores using halogenated precursors (e.g., 4-bromophenyl derivatives) under reflux conditions .
  • Methylation : Introduction of the 2-methylbenzyl group via nucleophilic substitution or coupling reactions.
  • Purification : Flash chromatography (e.g., 10% MeOH:DCM) and HPLC (purity >95%) are critical for isolating the target compound and removing byproducts like unreacted intermediates or dehalogenated species . Optimization parameters: Temperature control (to avoid oxadiazole ring degradation), stoichiometric ratios of coupling agents (e.g., Pd catalysts), and solvent polarity adjustments to enhance yield .

Q. Which spectroscopic and analytical methods are used to confirm structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methylene bridges, aromatic protons) and confirm regioselectivity of triazole-pyrimidinone fusion .
  • Mass Spectrometry : HRMS validates molecular weight and detects isotopic patterns (e.g., bromine signature) .
  • HPLC : Quantifies purity (>95%) and monitors impurities like des-bromo byproducts or unreacted intermediates .

Q. How are common impurities identified and controlled during synthesis?

  • Byproduct formation : Des-bromo derivatives (from reductive elimination) or dimerization products (via excess coupling agents) are monitored via LC-MS and suppressed using controlled reagent stoichiometry .
  • Residual solvents : GC-MS or 19^19F NMR (if fluorinated solvents are used) ensures compliance with ICH guidelines .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactive sites in this compound?

  • Methodology : B3LYP/6-311G(d,p) basis sets calculate HOMO-LUMO gaps, electrostatic potential (MEP) surfaces, and Mulliken charges. These identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms, triazole C-H bonds) for functionalization or binding interactions .
  • Thermodynamic stability : Gibbs free energy calculations at varying temperatures assess conformational stability, particularly for the methylene-linked oxadiazole moiety .

Q. What intermolecular interactions govern crystallinity and solid-state packing?

  • Hydrogen bonding : Intramolecular C–H⋯N bonds stabilize the triazolo-pyrimidinone core, while intermolecular N–H⋯N and C–H⋯O bonds form zigzag chains along the c-axis. These interactions are critical for crystal lattice stability .
  • Stacking interactions : π-π stacking between aromatic rings (e.g., 4-bromophenyl and 2-methylbenzyl groups) enhances thermal stability, as observed in X-ray diffraction studies .

Q. What strategies enhance bioactivity through structural modifications?

  • Core substitution : Replacing the 4-bromophenyl group with electron-withdrawing substituents (e.g., 4-CF3_3) increases electrophilicity, potentially improving target binding .
  • Salt formation : Carboxylic acid derivatives (e.g., sodium or potassium salts) improve solubility for in vitro assays, as demonstrated in pyrazoline-thiadiazine analogs .
  • Hybrid scaffolds : Fusion with pyrido[2,3-d]pyrimidinones or thiadiazolo rings broadens pharmacological profiles, leveraging synergistic heterocyclic interactions .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueObserved DataReference
1^1H NMRδ 2.35 (s, 3H, CH3_3-Ph)
13^13C NMRδ 165.2 (C=O, pyrimidinone)
HRMS (ESI+)m/z 527.8 [M+H]+^+ (C24_{24}H20_{20}BrClN4_4O3_3)

Q. Table 2. DFT-Calculated Reactivity Descriptors

ParameterValue (eV)Significance
HOMO-LUMO gap4.2Indicates kinetic stability
MEP (max)-0.15 (oxadiazole N)Highlights nucleophilic sites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.